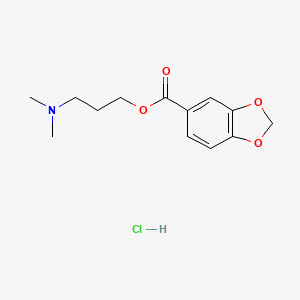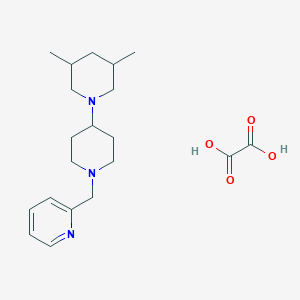
N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)-N~2~-phenylalaninamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)-N~2~-phenylalaninamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histone proteins. This, in turn, promotes the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, this compound has been shown to have anti-inflammatory effects and to promote neuroprotection in preclinical models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)-N~2~-phenylalaninamide as a research tool is its specificity for HDAC enzymes, which allows for the selective modulation of gene expression. However, this compound can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental conditions.
Direcciones Futuras
Future research directions for N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)-N~2~-phenylalaninamide include the development of more potent and selective HDAC inhibitors, as well as the exploration of its potential therapeutic applications in other diseases beyond cancer and neurodegenerative disorders. Additionally, the combination of this compound with other drugs or therapies, such as immunotherapy or targeted therapy, may enhance its efficacy and broaden its therapeutic potential.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)-N~2~-phenylalaninamide has been widely studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound works by inhibiting the activity of HDAC enzymes, which are involved in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes.
Propiedades
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17(24(29(2,26)27)19-9-5-3-6-10-19)22(25)23-18-13-15-21(16-14-18)28-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGIOASEFGPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3969306.png)
![N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3969309.png)
![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![9-(methylthio)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3969319.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide](/img/structure/B3969331.png)
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3969336.png)
![2-{4-[1-(2-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969339.png)


![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3969366.png)
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3969401.png)
![1-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]azepane](/img/structure/B3969409.png)